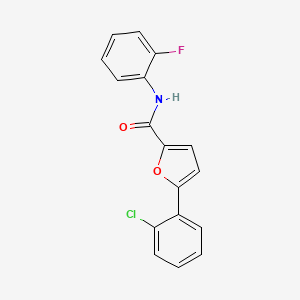

5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide

CAS No.: 618400-50-3

Cat. No.: VC16052705

Molecular Formula: C17H11ClFNO2

Molecular Weight: 315.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618400-50-3 |

|---|---|

| Molecular Formula | C17H11ClFNO2 |

| Molecular Weight | 315.7 g/mol |

| IUPAC Name | 5-(2-chlorophenyl)-N-(2-fluorophenyl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C17H11ClFNO2/c18-12-6-2-1-5-11(12)15-9-10-16(22-15)17(21)20-14-8-4-3-7-13(14)19/h1-10H,(H,20,21) |

| Standard InChI Key | FETRKFSZSBIJMP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3F)Cl |

Introduction

5-(2-Chlorophenyl)-N-(2-fluorophenyl)-2-furamide is a synthetic organic compound belonging to the class of furan derivatives. It is characterized by a furan ring substituted with a 2-chlorophenyl group and an N-(2-fluorophenyl) amide group. This unique molecular structure has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves the reaction between 2-chlorophenyl furan and 2-fluoroaniline under specific conditions:

-

Catalyst: Palladium on carbon (Pd/C)

-

Base: Potassium carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF)

-

Reaction Temperature: ~100°C

-

Reaction Time: Several hours

The reaction yields the desired product, which is subsequently purified using recrystallization or chromatography techniques to achieve high purity.

Applications in Scientific Research

5-(2-Chlorophenyl)-N-(2-fluorophenyl)-2-furamide has been studied for its diverse applications in scientific and medicinal research:

-

Antimicrobial Activity:

-

Exhibits potential to inhibit microbial growth by interacting with specific enzymes or receptors critical for microbial survival.

-

-

Anticancer Potential:

-

Investigated for its ability to modulate pathways involved in cell proliferation and apoptosis, showing promise as a lead compound in cancer therapy.

-

-

Chemical Intermediary:

-

Serves as a precursor in the synthesis of more complex organic molecules.

-

-

Material Science:

-

Used in developing new materials due to its unique structural properties.

-

Mechanism of Action

The compound's biological activity is attributed to its interaction with specific molecular targets:

-

Enzyme Inhibition: May inhibit key enzymes involved in cellular processes.

-

Receptor Modulation: Likely binds to specific receptors, altering signal transduction pathways that influence cell growth or apoptosis.

Further studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 5-(2-Chlorophenyl)-N-(3-chlorophenyl)-2-furamide | Chlorinated phenyl groups | Antimicrobial research |

| 5-(2-Chlorophenyl)-N-(2-methylphenyl)-2-furamide | Methyl-substituted phenyl group | Intermediate in organic synthesis |

The unique substitution pattern of chlorine and fluorine atoms on the phenyl rings sets 5-(2-chlorophenyl)-N-(2-fluorophenyl)-2-furamide apart, imparting distinct chemical and biological properties.

Future Directions

Given its promising biological activity, further research into this compound could focus on:

-

Detailed structure-activity relationship (SAR) studies.

-

Development of derivatives with enhanced potency.

-

Exploration of its pharmacokinetics and toxicity profiles for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume